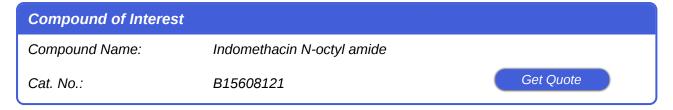


# Indomethacin vs. Indomethacin N-octyl Amide: A Comparative Guide to COX Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) selectivity of the non-steroidal anti-inflammatory drug (NSAID) indomethacin and its derivative, **indomethacin N-octyl amide**. By presenting key quantitative data, in-depth experimental methodologies, and visual representations of the relevant biological pathways and workflows, this document serves as a comprehensive resource for professionals in the field of inflammation and pain research.

## **Executive Summary**

Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2 isoforms. While its therapeutic effects are primarily mediated through COX-2 inhibition, its concurrent inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects. The chemical modification of indomethacin to **indomethacin N-octyl amide** has been shown to dramatically increase its selectivity for COX-2, offering the potential for a safer anti-inflammatory agent. This guide delineates the experimental evidence supporting this enhanced selectivity.

### **Data Presentation: COX Inhibition Profile**

The inhibitory potency of indomethacin and **indomethacin N-octyl amide** against COX-1 and COX-2 is quantified by their half-maximal inhibitory concentration (IC50) values. The data, compiled from in vitro enzyme inhibition assays, is summarized in the table below.



Compound	COX-1 IC50	COX-2 IC50	Selectivity Index (COX-1 IC50 / COX- 2 IC50)
Indomethacin	0.67 μΜ	50 nM (0.05 μM)	13.4
Indomethacin N-octyl amide	66 μΜ	40 nM (0.04 μM)	1650

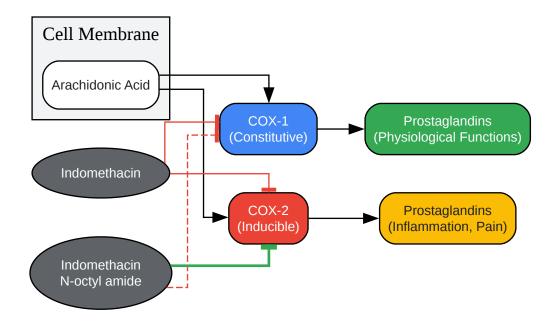
#### Key Findings:

- Indomethacin N-octyl amide is a highly potent inhibitor of COX-2, with an IC50 value of 40 nM.
- Crucially, indomethacin N-octyl amide demonstrates a significantly reduced affinity for COX-1, with an IC50 of 66 μM.
- This results in a selectivity index of 1650, indicating that indomethacin N-octyl amide is approximately 1650 times more selective for COX-2 over COX-1.
- In contrast, the parent compound, indomethacin, shows only a 13.4-fold selectivity for COX 2.

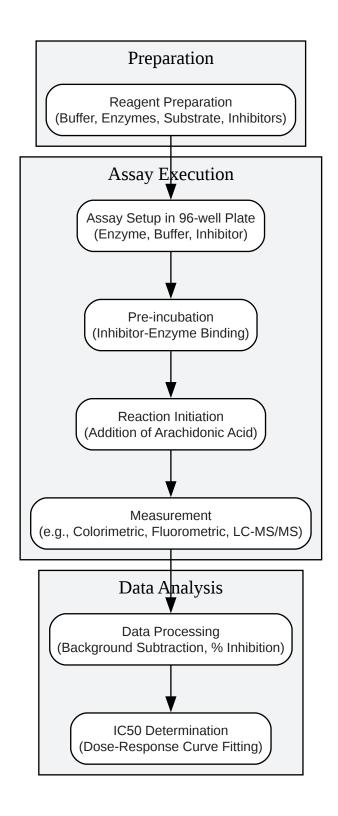
## Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to determine these values, the following diagrams illustrate the COX signaling pathway and a typical experimental workflow for assessing COX inhibition.









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